3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of chloro, fluoro, and morpholino groups attached to a benzenesulfonamide core, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .
Action Environment
The success of sm cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Sulfonation: The sulfonamide group is introduced by reacting the substituted benzene with sulfonyl chloride under basic conditions.
Morpholino Group Addition: The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction with an appropriate morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro and fluoro groups can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide core.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-chloro-4-fluoro-phenyl)-benzenesulfonamide: Similar structure but lacks the morpholino group.
3-chloro-4-fluorophenol: Contains the chloro and fluoro groups but lacks the sulfonamide and morpholino groups.
6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: Contains similar halogen substitutions but on a pyridine ring.
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the morpholino group, in particular, can enhance solubility and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-16-12-15(6-7-17(16)20)26(23,24)21-8-9-22-10-11-25-18(13-22)14-4-2-1-3-5-14/h1-7,12,18,21H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNLEKGVPCSYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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